molecular formula C12H14N2O2 B3043368 1-(4-Propoxy-1H-indazol-1-yl)ethanone CAS No. 850363-65-4

1-(4-Propoxy-1H-indazol-1-yl)ethanone

Cat. No. B3043368
CAS RN: 850363-65-4
M. Wt: 218.25 g/mol
InChI Key: CYJKSMGHNXNNSU-UHFFFAOYSA-N
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Description

“1-(4-Propoxy-1H-indazol-1-yl)ethanone” is a chemical compound with the molecular formula C12H14N2O2 . It is also known as PRI-724. It is a derivative of indazole, a heterocyclic compound that has a wide variety of medicinal applications .


Synthesis Analysis

The synthesis of indazole derivatives, such as “1-(4-Propoxy-1H-indazol-1-yl)ethanone”, involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . For instance, a Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation has been described .


Molecular Structure Analysis

The molecular structure of “1-(4-Propoxy-1H-indazol-1-yl)ethanone” is based on the indazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The propoxy group is attached to the 4-position of the indazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazole derivatives include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . These reactions are used to form the indazole core and attach various functional groups to it .


Physical And Chemical Properties Analysis

The molecular weight of “1-(4-Propoxy-1H-indazol-1-yl)ethanone” is 218.25 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(4-Propoxy-1H-indazol-1-yl)ethanone, focusing on six unique fields:

Medicinal Chemistry

1-(4-Propoxy-1H-indazol-1-yl)ethanone: has shown potential in medicinal chemistry due to its indazole core, which is known for its biological activity. Indazole derivatives are often explored for their anti-inflammatory, anticancer, and antimicrobial properties . This compound could be investigated for its ability to inhibit specific enzymes or receptors involved in disease pathways, making it a candidate for drug development.

Organic Synthesis

In organic synthesis, 1-(4-Propoxy-1H-indazol-1-yl)ethanone can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, enabling the creation of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science .

Catalysis

The indazole moiety in 1-(4-Propoxy-1H-indazol-1-yl)ethanone can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can be used as catalysts in various organic reactions, such as cross-coupling reactions, hydrogenation, and oxidation processes . This application is significant for developing more efficient and selective catalytic systems.

Material Science

1-(4-Propoxy-1H-indazol-1-yl)ethanone: can be utilized in the design of new materials with unique properties. For instance, its incorporation into polymer matrices could enhance the thermal stability, mechanical strength, or electronic properties of the resulting materials. Such materials could find applications in electronics, coatings, and advanced composites .

Photochemistry

The photochemical properties of indazole derivatives make 1-(4-Propoxy-1H-indazol-1-yl)ethanone a candidate for studies in photochemistry. It can be used to develop photoresponsive materials that change their properties upon exposure to light. These materials have potential applications in areas such as data storage, sensors, and smart coatings .

Environmental Chemistry

In environmental chemistry, 1-(4-Propoxy-1H-indazol-1-yl)ethanone can be explored for its potential to degrade environmental pollutants. Its structure may allow it to participate in photocatalytic or redox reactions that break down harmful substances in water or soil, contributing to environmental remediation efforts .

Future Directions

Indazole derivatives, including “1-(4-Propoxy-1H-indazol-1-yl)ethanone”, have potential therapeutic applications . Therefore, future research may focus on exploring these applications, improving the synthesis methods, and studying the compound’s mechanism of action in more detail.

properties

IUPAC Name

1-(4-propoxyindazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-7-16-12-6-4-5-11-10(12)8-13-14(11)9(2)15/h4-6,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJKSMGHNXNNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC2=C1C=NN2C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Propoxy-1H-indazol-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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